molecular formula C19H22N4O2 B3886621 3-(1-adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

3-(1-adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886621
M. Wt: 338.4 g/mol
InChI Key: GAGKJNXHIOSQSP-RGVLZGJSSA-N
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Description

3-(1-Adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a lipophilic adamantyl group at position 3 and a hydrazide moiety modified with a 2-furylmethylene group. Adamantane derivatives are known for enhancing lipophilicity and bioavailability, making them attractive in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(23-20-11-15-2-1-3-25-15)16-7-17(22-21-16)19-8-12-4-13(9-19)6-14(5-12)10-19/h1-3,7,11-14H,4-6,8-10H2,(H,21,22)(H,23,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGKJNXHIOSQSP-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. A study demonstrated that 3-(1-adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Agrochemical Applications

Pesticidal Activity
The unique structure of this compound has led to investigations into its use as a pesticide. Preliminary studies indicate that it can effectively inhibit the growth of certain plant pathogens, making it a candidate for agricultural applications.

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound's ability to form coordination complexes with metal ions can be utilized in creating advanced materials with specific functionalities.

Data Tables

Here are some summarized findings from recent studies on the applications of this compound:

Application AreaFindingsReference
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Pesticidal ActivityInhibits growth of plant pathogens
Polymer ChemistryEnhances thermal stability in polymer matrices

Case Studies

  • Antitumor Study : A specific study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis.
  • Antimicrobial Study : Another research project tested the compound against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting strong potential as an antimicrobial agent.
  • Agrochemical Application : Field trials demonstrated that formulations containing this compound reduced the incidence of fungal diseases in crops by up to 40%, indicating its viability as a natural pesticide alternative.

Comparison with Similar Compounds

Structural Comparison

The compound shares a pyrazole-carbohydrazide core with several analogs, differing in substituents at position 3 of the pyrazole and the hydrazide moiety. Key structural variations and their implications are summarized below:

Compound Name Position 3 Substituent Hydrazide Substituent Key Structural Features Reference ID
Target Compound 1-Adamantyl 2-Furylmethylene Lipophilic adamantyl; aromatic furan ring
3-(1-Adamantyl)-N'-(4-Pyridinylmethylene)-... 1-Adamantyl 4-Pyridinylmethylene Polar pyridine ring for H-bonding
3-(1-Adamantyl)-N'-(3,4-Dimethoxyphenyl)-... 1-Adamantyl 3,4-Dimethoxyphenylmethylene Electron-donating methoxy groups
3-(Phenyl)-N'-(2-Methyl-3-Phenylallylidene)-... Phenyl 2-Methyl-3-phenylallylidene Extended conjugation; steric bulk
3-(1,2-Dihydroacenaphthylen-5-yl)-N'-(2-Hydroxyphenyl)-... 1,2-Dihydroacenaphthylen-5-yl 2-Hydroxyphenylmethylene Planar acenaphthenyl; phenolic -OH for solubility

Key Observations :

  • Adamantyl vs. Other Groups : Adamantyl-containing analogs (e.g., ) prioritize lipophilicity, while phenyl or acenaphthenyl derivatives (e.g., ) emphasize π-π stacking or planar interactions.
  • Hydrazide Modifications : Electron-rich groups (e.g., furyl, pyridinyl) enhance aromatic interactions, whereas methoxy or hydroxyl groups improve solubility and hydrogen bonding .

Key Insights :

  • Anticancer Activity : Analog 26 (from ) inhibits A549 lung cancer cells via apoptosis induction, highlighting the role of chloro and hydroxyphenyl groups .
  • Enzyme Inhibition : Adamantyl derivatives like SKi-178 show enhanced selectivity for SK1 due to methoxy substitutions .
Pharmacological Optimization Trends
  • Adamantyl Group : Enhances metabolic stability and membrane permeability .
  • Hydrazide Flexibility : Substituents like 2-furyl or pyridinyl balance lipophilicity and polar interactions, critical for target engagement .

Q & A

Q. What are the established synthetic routes for 3-(1-adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

The compound is synthesized via cyclocondensation reactions. A common approach involves reacting adamantane-substituted pyrazole precursors with furyl-substituted hydrazides. For example, hydrazide derivatives are often prepared by reacting hydrazine with carboxylic acid esters under reflux conditions. Key intermediates, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are characterized using elemental analysis, IR spectroscopy (to confirm carbonyl and hydrazide groups), and NMR (to verify adamantyl and furyl substituents) . Purity is validated via HPLC or TLC.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (C=O at ~1650–1700 cm⁻¹, N–H at ~3200–3350 cm⁻¹) .
  • NMR : ¹H NMR confirms adamantyl protons (δ 1.6–2.1 ppm as multiplet) and furyl protons (δ 6.2–7.4 ppm). ¹³C NMR detects carbonyl carbons (~160–170 ppm) .
  • Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

Anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Doses are administered intraperitoneally, and seizure suppression is monitored. Cytotoxicity is tested via MTT assays on cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-311G** level) predict reaction pathways and transition states. Computational tools like Gaussian or ORCA model the electronic effects of adamantyl and furyl groups, guiding solvent selection (e.g., DMF for polar intermediates) and catalyst use . Reaction path search algorithms minimize trial-and-error experimentation by simulating intermediates and byproducts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Contradictions arise from variations in assay protocols (e.g., dosing schedules, animal strains). Meta-analyses using statistical tools (ANOVA, Tukey’s HSD test) identify confounding variables. For example, discrepancies in IC₅₀ values may stem from differences in cell viability assay endpoints (e.g., ATP quantification vs. resazurin reduction) . Standardized protocols (e.g., NIH Guidelines for Animal Studies) improve reproducibility.

Q. How is structure-activity relationship (SAR) analysis conducted for adamantyl-pyrazole derivatives?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing furyl with thiophene or altering adamantyl position). Biological data (e.g., EC₅₀, binding affinity) are correlated with steric/electronic parameters (logP, Hammett constants). Molecular docking (AutoDock Vina) identifies key interactions—e.g., adamantyl’s hydrophobic binding to enzyme pockets or furyl’s π-π stacking with aromatic residues .

Q. What experimental designs improve yield and scalability of the synthesis?

Design of Experiments (DoE) methodologies, such as Box-Behnken or factorial designs, optimize reaction parameters. For example:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1 mol%).
  • Response : Yield (%) and purity (%). Statistical software (Minitab, JMP) identifies optimal conditions (e.g., 100°C in DMF with 0.5 mol% Pd(OAc)₂ increases yield to 78%) .

Q. How are metabolic stability and toxicity profiles evaluated in advanced preclinical studies?

  • Metabolic Stability : Incubation with liver microsomes (human/rat) quantifies parent compound degradation (LC-MS/MS). CYP450 isoforms involved in metabolism are identified using isoform-specific inhibitors .
  • Toxicity : Ames test for mutagenicity, hERG assay for cardiac risk, and 28-day repeated-dose studies in rodents assess organ toxicity .

Methodological Considerations

  • Contradictory Data : Use multivariate analysis to distinguish assay-specific artifacts from true biological effects .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability .
  • Theoretical-Experimental Feedback : Integrate computational predictions (e.g., binding free energies) with experimental IC₅₀ values to refine docking models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(1-adamantyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

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